molecular formula C7H11Br2ClN4 B6436989 4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride CAS No. 2549027-67-8

4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride

Cat. No. B6436989
CAS RN: 2549027-67-8
M. Wt: 346.45 g/mol
InChI Key: BGAIAMKBCFPYQU-UHFFFAOYSA-N
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Description

“4,5-Dibromo-2H-1,2,3-triazole” is a chemical compound with the molecular formula C2HBr2N3 . It has a molecular weight of 226.86 . It’s used as an intermediate in the preparation of other chemical compounds .


Synthesis Analysis

While specific synthesis methods for “4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride” were not found, “4,5-Dibromo-l-methoxymethyl-1 H - and -2-methoxymethyl-2 H 1,2,3-triazole” have been synthesized by reacting with butyllithium at low temperatures .


Molecular Structure Analysis

The InChI Key for “4,5-Dibromo-2H-1,2,3-triazole” is GUQUYKTWVBJKFL-UHFFFAOYSA-N .


Chemical Reactions Analysis

“4,5-Dibromo-l-methoxymethyl-1 H - and -2-methoxymethyl-2 H 1,2,3-triazole” reacted with butyllithium at low temperatures to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

“4,5-Dibromo-2H-1,2,3-triazole” has a boiling point of 347.5±22.0 °C (Predicted) . It has a density of 2.620 . It’s soluble in water .

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P280, P305, P310, P338, P351 .

properties

IUPAC Name

4-(4,5-dibromotriazol-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2N4.ClH/c8-6-7(9)12-13(11-6)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAIAMKBCFPYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2N=C(C(=N2)Br)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br2ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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